Sodium beta-4-methoxybenzoyl-beta-bromoacrylate
Description
Acrylic acid, 3-p-anisoyl-3-bromo-, sodium salt is a chemical compound with the molecular formula C11H8BrNaO4 . This compound is known for its unique structure, which includes a bromine atom and an anisoyl group attached to the acrylic acid backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
IUPAC Name |
sodium;3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4.Na/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDCIQWIGOVWEX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC(=O)[O-])Br.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40273998 | |
| Record name | Sodium beta-4-methoxybenzoyl-beta-bromoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40273998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16170-75-5 | |
| Record name | Sodium beta-4-methoxybenzoyl-beta-bromoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40273998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of acrylic acid, 3-p-anisoyl-3-bromo-, sodium salt typically involves the bromination of acrylic acid derivatives followed by the introduction of the anisoyl group. The reaction conditions often require the use of bromine or bromine-containing reagents in the presence of a catalyst. Industrial production methods may involve large-scale bromination processes under controlled conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Acrylic acid, 3-p-anisoyl-3-bromo-, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the bromine atom, leading to the formation of simpler acrylic acid derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Acrylic acid, 3-p-anisoyl-3-bromo-, sodium salt is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use this compound to investigate its effects on biological systems and its potential as a biochemical probe.
Medicine: It is explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of acrylic acid, 3-p-anisoyl-3-bromo-, sodium salt involves its interaction with molecular targets and pathways in biological systems. The bromine atom and anisoyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Acrylic acid, 3-p-anisoyl-3-bromo-, sodium salt can be compared with other similar compounds, such as:
Acrylic acid, 3-bromo-, sodium salt: Lacks the anisoyl group, resulting in different chemical properties and reactivity.
Acrylic acid, 3-p-anisoyl-, sodium salt: Lacks the bromine atom, leading to variations in its chemical behavior and applications.
The presence of both the bromine atom and the anisoyl group in acrylic acid, 3-p-anisoyl-3-bromo-, sodium salt makes it unique and valuable for specific research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
